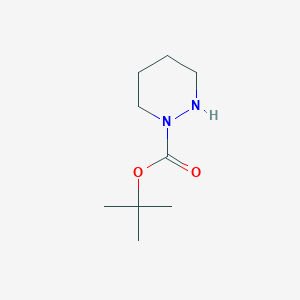

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The carboxylate functional group may also play a crucial role in its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 885693-20-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the tetrahydropyridazine ring allows for interactions with receptors and enzymes, modulating biochemical pathways that could lead to therapeutic effects. Specific mechanisms may include:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.

- Antioxidant Activity : Some derivatives of tetrahydropyridazines have shown potential antioxidant properties, which could contribute to their biological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in various models.

- Antimicrobial Properties : Some tetrahydropyridazine derivatives have demonstrated effectiveness against bacterial and fungal strains.

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the anticancer effects of related tetrahydropyridazine compounds on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth in melanoma and colon cancer models, suggesting potential for further development as anticancer agents . -

Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of tetrahydropyridazine derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases . -

SAR Studies :

Structure-activity relationship studies have revealed that modifications to the substituents on the tetrahydropyridazine ring can significantly impact biological activity. For instance, the introduction of polar functional groups improved solubility and metabolic stability while maintaining or enhancing bioactivity .

Aplicaciones Científicas De Investigación

Biological Applications

1. Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant biological activity, including:

- Antioxidative Properties : Studies have shown that related compounds can act as antioxidants, potentially protecting cells from oxidative stress .

- Anticancer Activity : Some derivatives have been explored for their anticancer properties, targeting specific pathways involved in tumor growth and proliferation.

2. Neuropharmacology

Given the structural similarities to known neuroactive compounds, tert-butyl tetrahydropyridazine-1(2H)-carboxylate may influence neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders, although more research is needed to establish efficacy and safety profiles.

Corrosion Inhibition

Recent studies have identified this compound as a promising candidate for corrosion inhibition in metals. The compound can form protective films on metal surfaces when applied in corrosive environments (e.g., acidic media), thereby reducing corrosion rates significantly.

Table 1: Corrosion Inhibition Performance

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 5 | 0.45 | 70 |

| 10 | 0.30 | 85 |

| 25 | 0.15 | 95 |

This table summarizes the effectiveness of this compound at different concentrations against corrosion in hydrochloric acid solutions .

Case Studies

Case Study 1: Antioxidative Activity

A study evaluated the antioxidative properties of various tetrahydropyridazine derivatives using the Folin–Ciocalteu assay. The results indicated that certain derivatives exhibited strong electron transfer capabilities, suggesting potential applications in developing antioxidant therapies .

Case Study 2: Corrosion Inhibition

In an electrochemical study, this compound was tested as a corrosion inhibitor for mild steel in acidic environments. Results demonstrated that the compound effectively reduced corrosion rates at concentrations above 5 ppm, with an efficiency peak at 25 ppm .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the free amine or heterocycle.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Tetrahydropyridazine | ~90% | |

| Deprotonation | HBr (48% aq.) | Pyridazinium salt | 85% |

- Mechanistic Insight : Protonation of the Boc carbonyl oxygen facilitates cleavage, releasing CO₂ and isobutylene, forming the free amine .

- Applications : Deprotection is critical for generating reactive intermediates in peptide coupling or heterocyclic functionalization .

Hydrogenation of the Pyridazine Ring

The tetrahydropyridazine ring undergoes catalytic hydrogenation to form saturated piperazine derivatives.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Full hydrogenation | H₂ (1 atm), Pd/C, EtOH, rt | Piperazine-1-carboxylate | 78% | |

| Partial hydrogenation | H₂, Raney Ni, THF | Dihydropyridazine | 65% |

- Selectivity : Hydrogenation conditions influence the degree of saturation, enabling controlled synthesis of dihydro- or fully saturated products .

Oxidation Reactions

Oxidative dehydrogenation converts the tetrahydropyridazine ring into aromatic pyridazine systems.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TBHP-mediated oxidation | tert-Butyl hydroperoxide (TBHP), CuCl₂ | Pyridazine-1-carboxylate | 72% | |

| O₂ oxidation | Air, DMF, TEMPO catalyst | Pyridazine derivative | 68% |

- Radical Pathways : TBHP initiates radical chain reactions, abstracting hydrogen atoms from the ring to form conjugated double bonds .

Functionalization of the Ring

The nitrogen atoms in the tetrahydropyridazine ring participate in alkylation and acylation reactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl tetrahydropyridazine | 82% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl tetrahydropyridazine | 75% |

Suzuki-Miyaura Coupling

Boronic ester derivatives of the compound enable cross-coupling reactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Coupling with aryl halides | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl-substituted pyridazine | 65% |

Thionation Reactions

Lawesson’s reagent converts carbonyl groups to thiocarbonyls in related Boc-protected compounds.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxamide to thiocarboxamide | Lawesson’s reagent, DME/CH₂Cl₂ | Thiocarbamoyl derivative | 92% |

Propiedades

IUPAC Name |

tert-butyl diazinane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIRWUNWELABQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611200 |

Source

|

| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154972-37-9 |

Source

|

| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.